molecular formula C23H29ClN4O4 B2873026 Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate CAS No. 1029791-60-3

Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate

Cat. No. B2873026
CAS RN: 1029791-60-3
M. Wt: 460.96
InChI Key: PRVLNHBAMVKTKS-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have a wide range of biological and pharmaceutical activity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related compounds have been synthesized and used as intermediates to produce 1-thioureido derivatives. These compounds undergo cyclization to form pyrimidin-8(9H)-ones and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolin-8(9H)-ones, showcasing the diverse chemical reactivity and potential for generating novel heterocyclic compounds with possible pharmacological properties (Paronikyan et al., 2016).

Crystallographic Studies

Crystallographic analysis of compounds closely related to the query chemical reveals detailed structural information critical for understanding molecular conformations and designing compounds with desired properties. The crystal structures of compounds like (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate provide insights into the conformational preferences of similar molecules, which is valuable for drug design and development (Raghuvarman et al., 2014).

Antimicrobial and Anticancer Activity

Research into novel pyrazole derivatives synthesized from compounds similar to Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate has demonstrated promising antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their ability to inhibit the growth of various microbial strains and cancer cell lines, highlighting the potential therapeutic applications of such molecules (Hafez et al., 2016).

Nootropic Activity

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds explores the potential nootropic (cognitive-enhancing) effects of these molecules. By altering the chemical structure, researchers aim to discover compounds that could improve cognitive functions, offering insights into the development of new treatments for cognitive disorders (Valenta et al., 1994).

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in the field of pharmaceuticals given the known biological activity of piperazine derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name

ethyl 1-[4-[2-(3-chloroanilino)-2-oxoethoxy]-6-propan-2-ylpyrimidin-2-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O4/c1-4-31-22(30)16-8-10-28(11-9-16)23-26-19(15(2)3)13-21(27-23)32-14-20(29)25-18-7-5-6-17(24)12-18/h5-7,12-13,15-16H,4,8-11,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVLNHBAMVKTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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